2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid
Description
2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid (CAS: 3626-95-7) is a synthetic acrylate derivative characterized by a benzoylamino group at position 2 and a 4-(dimethylamino)phenyl substituent at position 3 of the acrylic acid backbone. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.36 g/mol .
Properties
IUPAC Name |
(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCIVCRKLRBKES-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The acrylic acid moiety and electron-rich dimethylamino group make the compound susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic or neutral aqueous media | Carboxylic acid derivatives | |
| Chromium trioxide (CrO₃) | Anhydrous organic solvents | Ketones or further oxidized products |
Oxidation primarily targets the acrylic acid’s α,β-unsaturated system, leading to dihydroxylation or cleavage. The dimethylamino group may undergo N-oxidation under strong conditions.
Reduction Reactions
The compound’s unsaturated bonds and aromatic systems participate in reduction pathways.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, room temp | Partial saturation of acrylate | |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, reflux | Amines or alcohols |
Selective reduction of the acrylate’s double bond is achievable with NaBH₄, while LiAlH₄ reduces both the acrylate and benzoylamino carbonyl groups.
Substitution Reactions
The benzoylamino group undergoes nucleophilic substitution, particularly at the amide nitrogen.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Base (e.g., K₂CO₃), DMF, 60°C | N-Alkylated benzoylamino derivatives | |
| Aryl diazonium salts | Aqueous HCl, 0–5°C | Azo-coupled products |
Substitution reactions are pH-dependent, with the dimethylamino group acting as an electron donor to stabilize transition states.
Acid-Base Reactions
The acrylic acid group participates in proton transfer reactions:
| Base | Conditions | Product | Reference |
|---|---|---|---|
| Sodium hydroxide (NaOH) | Aqueous solution | Sodium acrylate salt | |
| Ammonia (NH₃) | Ethanol, room temp | Ammonium acrylate |
Deprotonation enhances solubility in polar solvents and modifies electronic properties for further reactivity.
Photochemical Reactions
The conjugated π-system enables [2+2] cycloaddition under UV light:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| UV light (λ = 254 nm) | None | Cyclobutane adducts |
This reactivity is exploited in polymer chemistry and materials science for crosslinking applications.
Key Reaction Insights
-
Regioselectivity : The dimethylamino group directs electrophilic attacks to the para position of the phenyl ring.
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Solvent Effects : Protic solvents (e.g., methanol) stabilize intermediates in substitution reactions.
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Catalysis : Lewis acids (e.g., Hg²⁺) enhance reaction rates in ring-opening transformations .
This compound’s multifunctional design allows tailored modifications for applications in pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Properties : Research indicates that 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid exhibits dose-dependent inhibition of cancer cell proliferation. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit superoxide anion release in activated human neutrophils, which may have implications for treating inflammatory diseases.
- Mechanism of Action : The mechanism involves interactions with specific molecular targets, where the benzoylamino group can form hydrogen bonds with biological molecules, while the dimethylamino group may enhance electron donation, modulating enzyme and receptor activities.
Industrial Applications
- Dyes and Pigments : The compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties, making it valuable in the textile and paint industries.
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results demonstrated significant inhibition at varying concentrations, with further analysis revealing involvement in apoptotic pathways.
Case Study 2: Inhibition of Superoxide Anion Release
A study assessed the compound's effects on human neutrophils activated by formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). The analogues of the compound significantly reduced superoxide release, indicating potential therapeutic roles in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological molecules, while the dimethylamino group may participate in electron-donating interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to the chlorophenyl analog, which may exhibit higher lipophilicity .
- Stability : The pyrazole-containing analog’s heterocyclic ring could improve metabolic stability compared to the target compound’s linear structure .
Research Findings and Discrepancies
- Stereochemical Impact : The Z-configuration in the chlorophenyl analog (CAS: 40942-31-2) demonstrates distinct binding affinities in antimicrobial assays compared to the target compound’s uncharacterized stereochemistry .
- Nomenclature Conflicts: lists a synonym with the molecular formula C₁₅H₁₉NO₂, conflicting with the target compound’s formula (C₁₈H₁₈N₂O₃). This discrepancy underscores the need for rigorous verification of chemical identifiers .
Biological Activity
2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid, also known as N-benzoyl-N-(4-dimethylaminophenyl)acrylic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₈N₂O₃
Molecular Weight: 310.36 g/mol
CAS Number: 3626-95-7
The compound features a benzoylamino group and a dimethylamino group, which contribute to its unique electronic properties and potential interactions with biological systems. The presence of both electron-withdrawing and electron-donating groups allows for interesting reactivity patterns that may enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cellular pathways involved in apoptosis and cell cycle regulation.
- Anti-inflammatory Effects: It is being investigated for its ability to modulate inflammatory responses by affecting the release of superoxide anions and elastase from human neutrophils, which are critical in inflammatory processes.
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Interaction with Enzymes and Receptors: The benzoylamino group can form hydrogen bonds with target biomolecules, while the dimethylamino group may engage in electron-donating interactions. These interactions can modulate enzyme activity and receptor signaling pathways.
- Influence on Gene Regulation: Studies suggest that this compound may interact with transcription factors related to inflammatory responses, potentially altering gene expression patterns associated with inflammation and cancer.
Case Studies
-
Superoxide Anion Release Inhibition:
- In a study examining the effects on human neutrophils activated by formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP), analogues of the compound were assessed for their ability to inhibit superoxide anion generation. Results indicated that certain analogues significantly reduced superoxide release, suggesting a potential therapeutic role in inflammatory diseases.
-
Cell Proliferation Assays:
- Various cancer cell lines were treated with this compound. The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent. Further mechanistic studies revealed involvement in apoptosis pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Benzoylamino)-3-[4-(bromophenoxy)phenyl]-acrylic acid | Contains a bromophenoxy group | Exhibits different biological activity due to bromination |
| 2-(Benzoylamino)-3-[4-(chlorophenyl)]-acrylic acid | Contains a chlorophenyl group | Varies in reactivity due to chlorine substituent |
| 2-(Benzoylamino)-3-[4-(methylphenyl)]-acrylic acid | Contains a methylphenyl group | Alters lipophilicity affecting biological interactions |
Q & A
Q. What are the optimized synthetic routes for 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves condensation reactions between benzoylated amines and substituted acrylic acid derivatives. Key steps include:
- Benzoylation : Reacting 4-(dimethylamino)benzaldehyde with benzoylated amines under basic conditions (e.g., KOH or NaOEt) to form intermediates.
- Acrylic Acid Formation : Using catalytic amounts of acetic acid or Lewis acids (e.g., ZnCl₂) to promote cyclization and stabilize the α,β-unsaturated carbonyl system .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) to minimize side reactions like dimerization. Purification via recrystallization (ethanol/water) or HPLC is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals distinct peaks for the dimethylamino group (δ 2.8–3.1 ppm), benzoyl protons (δ 7.4–8.1 ppm), and acrylic acid protons (δ 6.2–6.8 ppm, coupling constant J ≈ 15 Hz for the trans-configuration) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve impurities, with retention times ~12–15 min under isocratic conditions .
- Mass Spectrometry : ESI-MS (negative mode) shows [M–H]⁻ at m/z 309.3, corroborating the molecular formula C₁₈H₁₈N₂O₃ .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
Advanced Research Questions
Q. How does this compound function as a luminophor in metal ion sensors, and what are the mechanistic insights?
In copper(II) detection, the dimethylamino group acts as an electron donor, while the acrylic acid moiety chelates metal ions. When embedded in a chitosan matrix, the compound exhibits:
- Luminescence Quenching : Copper binding alters the excited-state lifetime (τ), detectable via time-resolved fluorescence.
- Selectivity : Minimal interference from Fe³⁺ or Zn²⁺ due to steric hindrance from the benzoylamino group .
Experimental Design : Optimize polymer film thickness (10–50 µm) and pH (5.5–7.0) to enhance sensitivity (LOD ≈ 10 nM Cu²⁺) .
Q. How can computational modeling resolve contradictions in spectral data or reactivity predictions?
- DFT Calculations : Simulate electronic transitions (TD-DFT/B3LYP/6-311+G(d,p)) to validate experimental UV-Vis λmax (~380 nm) and assign charge-transfer states .
- Molecular Dynamics : Predict solubility trends in mixed solvents (e.g., DMSO/water) by analyzing solvation shells and H-bonding interactions.
Q. What strategies mitigate instability of this compound under physiological or acidic conditions?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., NO₂) at the benzoyl ring increases antimicrobial activity (MIC ≈ 8 µg/mL against S. aureus).
- Hybrid Molecules : Conjugation with β-lactam or quinoline scaffolds enhances anticancer potency (IC₅₀ ≈ 2 µM in HeLa cells) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or reactivity data?
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).
- Advanced Analytics : Use LC-MS to identify degradation products (e.g., hydrolyzed dimethylamino groups) that may skew results .
Methodological Recommendations
- Synthetic Scale-Up : Employ flow chemistry for reproducible multi-gram synthesis, reducing batch-to-batch variability.
- Biological Assays : Pre-screen cytotoxicity (MTT assay) before targeting specific pathways (e.g., kinase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
